molecular formula C22H25ClN4OS2 B2687117 N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1216448-01-9

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2687117
CAS No.: 1216448-01-9
M. Wt: 461.04
InChI Key: UJXFIKQBVMORAN-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-derived molecule featuring a dimethylaminopropyl and 6-ethylbenzo[d]thiazol-2-yl substituent, formulated as a hydrochloride salt to enhance solubility. The hydrochloride salt likely improves bioavailability, a critical factor in drug development.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS2.ClH/c1-4-15-10-11-17-19(14-15)29-22(24-17)26(13-7-12-25(2)3)21(27)20-23-16-8-5-6-9-18(16)28-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXFIKQBVMORAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N4OS2C_{19}H_{22}N_4OS_2 and a molecular weight of 382.54 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, benzothiazole derivatives have been shown to exhibit significant activity against various cancer cell lines. In particular, compounds similar to this compound have demonstrated the ability to activate procaspase-3, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Mechanism
8jU93710Procaspase-3 activation
8kMCF-75Procaspase-3 activation
TargetVariousTBDTBD

The above table summarizes findings from a study where compounds with similar structures were evaluated for their efficacy against cancer cell lines U937 and MCF-7. The mechanism primarily involves the activation of procaspase-3, which is crucial for inducing apoptosis in malignant cells .

Neuropharmacological Effects

In addition to anticancer properties, benzothiazole derivatives have been evaluated for their neuropharmacological effects. Compounds with similar structures have shown promise in anticonvulsant activity, indicating potential therapeutic applications in epilepsy.

Table 2: Neuropharmacological Activity

CompoundTest ModelED50 (mg/kg)Protective Index
6gMES160.42.74
StandardSodium ValproateTBDTBD

The data indicates that certain benzothiazole derivatives exhibit lower neurotoxicity while maintaining effective anticonvulsant activity, thereby presenting a favorable safety profile compared to standard treatments .

The biological activity of this compound can be attributed to several mechanisms:

  • Procaspase Activation : The compound activates procaspase-3, leading to its conversion into active caspase-3, which is pivotal in the apoptotic pathway.
  • Inhibition of Prostaglandin E2 Generation : Related compounds have been shown to suppress cytokine-stimulated PGE2 generation, which is significant in inflammatory pathways .
  • Neurotransmission Modulation : Some derivatives affect GABAergic neurotransmission, contributing to their anticonvulsant effects .

Structure-Activity Relationships (SAR)

The structure of benzothiazole derivatives plays a crucial role in their biological activity. Key observations include:

  • The presence of electron-withdrawing groups enhances anticancer activity.
  • Substituents on the benzothiazole ring can significantly influence both potency and selectivity against different cancer cell lines.

Figure 1: SAR Insights
Structure Activity Relationship

Case Studies

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives:

  • Study on Procaspase Activation : A series of compounds were synthesized and tested for their ability to activate procaspase-3 in U937 cells. Compounds showed varying degrees of activation, with some achieving over 90% activation at low concentrations .
  • Anticonvulsant Evaluation : In a study assessing anticonvulsant properties using the maximal electroshock method, specific derivatives exhibited notable efficacy with minimal side effects compared to traditional anticonvulsants .

Scientific Research Applications

Pharmacological Applications

The compound has been explored for its therapeutic potential in several areas:

  • Anticancer Activity : Initial studies indicate that this compound may inhibit the growth of certain cancer cell lines. The mechanism is believed to involve the interaction with specific molecular targets associated with cancer progression, such as receptors or enzymes involved in cell signaling pathways. For example, compounds with similar thiazole structures have shown promise in disrupting cancer cell proliferation pathways.
  • Antimicrobial Properties : Research has indicated that derivatives of thiazole compounds can exhibit antimicrobial activity. This suggests that N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride might also possess similar properties, making it a candidate for further investigation as an antimicrobial agent.
  • Neurological Applications : Given its structural features, there is potential for this compound to interact with neurotransmitter systems, which could lead to applications in treating neurological disorders. Compounds with dimethylamino groups are often associated with enhancing cognitive functions or providing neuroprotective effects.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, including the careful control of reaction conditions to ensure high yield and purity. Key analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have documented the biological activity of related thiazole compounds, providing insights into their mechanisms of action:

Study Findings Implications
Study A Demonstrated inhibition of cancer cell lines by thiazole derivativesSuggests potential for development as anticancer agents
Study B Identified antimicrobial properties in similar compoundsIndicates possible use in treating infections
Study C Explored neurological effects of related compoundsOpens avenues for research into cognitive enhancement

These findings highlight the versatility and therapeutic potential of compounds containing thiazole moieties.

Chemical Reactions Analysis

Step 1: Nucleophilic Substitution

The dimethylaminopropyl side chain is introduced via nucleophilic substitution. For example, a bromopropylamine derivative reacts with a benzothiazole precursor under basic conditions (e.g., K2_2
CO3_3
in acetone), forming the tertiary amine linkage .

Step 2: Carboxamide Formation

The carboxamide group is synthesized by reacting a benzothiazole-2-carboxylic acid derivative with an amine-functionalized intermediate. This typically employs coupling agents like chloroacetyl chloride or carbodiimides (e.g., DCC) .

Step 3: Hydrochloride Salt Formation

The final product is precipitated as a hydrochloride salt using concentrated HCl, enhancing stability and solubility .

Reactivity of Functional Groups

The compound’s reactivity is governed by its functional groups:

Functional Group Reactivity
Benzothiazole Rings Susceptible to electrophilic substitution (e.g., nitration, halogenation) at electron-rich positions .
Carboxamide Linkage Hydrolysis under acidic/basic conditions yields carboxylic acid and amine derivatives.
Dimethylaminopropyl Chain Participates in alkylation or quaternization reactions .
Ethyl Substituent May undergo oxidation to a carboxylic acid under strong oxidizing agents .

Hydrolytic Stability

  • Acidic Conditions : The carboxamide bond hydrolyzes to form benzo[d]thiazole-2-carboxylic acid and the corresponding amine.

  • Basic Conditions : Faster hydrolysis occurs, generating carboxylate salts .

Thermal Stability

Decomposition occurs above 200°C, primarily affecting the dimethylaminopropyl chain and carboxamide linkage .

Oxidative Pathways

The ethyl group on the benzothiazole ring oxidizes to a ketone or carboxylic acid under strong oxidants like KMnO4_4 .

Comparative Reactivity in Analogous Compounds

Data from structurally similar compounds provide insights:

Compound Key Reaction Conditions Outcome
EVT-2725351 Alkylation of dimethylaminopropyl chainK2_2
CO3_3
, DMF, 60°CIncreased water solubility via quaternization
N-(4,6-dimethylbenzo[d]thiazol-2-yl) derivatives Hydrolysis of carboxamideHCl (6M), reflux95% yield of carboxylic acid
6-Ethylbenzo[d]thiazole derivatives Ethyl group oxidationKMnO4_4
, H2_2
SO4_4
, 80°CFormation of ketone intermediate

Mechanistic Insights

  • Nucleophilic Substitution : The dimethylaminopropyl group’s introduction follows an SN_N
    2 mechanism, favored by polar aprotic solvents like DMF .

  • Carboxamide Hydrolysis : Acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated hydrolysis involves deprotonation and nucleophilic attack.

Synthetic Optimization Challenges

  • Purity Issues : Side reactions during carboxamide formation (e.g., over-alkylation) require stringent stoichiometric control .

  • Solvent Selection : DMF and acetone are preferred for their ability to dissolve hydrophobic intermediates .

Comparison with Similar Compounds

Key Structural Differences :

  • Target Compound: 6-ethyl and dimethylaminopropyl groups.
  • Analogues: N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5–(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d): Nitro and thiadiazole-thioacetamide substituents . Compound 3f (): 3-cyano-5-(trifluoromethyl)phenyl group . Compound 851978-50-2 (): 4-methoxybenzo[d]thiazol-2-yl group .

Impact on Activity :

  • Nitro Groups: highlights nitro-substituted aryl groups enhance antimycobacterial activity, but nitroimidazole derivatives may lack such effects.
  • Ethyl vs. Methoxy : The 6-ethyl group in the target compound may confer lipophilicity, improving membrane permeability compared to the polar 4-methoxy group in 851978-50-2 .
  • Trifluoromethyl Groups: Compound 3f’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contrasting with the dimethylaminopropyl group’s basicity in the target compound .

Pharmacokinetic and Physicochemical Properties

Solubility and Salt Forms :

  • The hydrochloride salt in the target compound likely increases aqueous solubility compared to non-ionic analogues (e.g., neutral benzothiazoles in ) .
  • notes quaternary ammonium compounds (e.g., BAC-C12) exhibit critical micelle concentrations (CMC) influenced by alkyl chain length.

Computational Predictions :

  • Analogues in underwent in silico pharmacokinetic profiling using preADMET. The target compound’s logP, polar surface area, and P-glycoprotein binding could be inferred to differ due to its unique substituents .

VEGFR-2 Inhibition :

  • Compounds in showed VEGFR-2 inhibition via molecular docking, with IC50 values correlating with substituent electronics. The target compound’s dimethylaminopropyl group may enhance binding to VEGFR-2’s ATP pocket through cation-π interactions, a hypothesis supported by docking studies in similar scaffolds .

Anticancer Mechanisms :

  • Benzothiazoles in induced apoptosis and cell cycle arrest. The target compound’s ethyl group may modulate cytotoxicity by altering lipophilicity and cellular uptake compared to nitro or trifluoromethyl derivatives .

Data Tables: Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight logP (Predicted) Key Functional Groups
Target Compound 6-ethyl, dimethylaminopropyl ~500 g/mol ~3.5 Benzothiazole, hydrochloride
6d () Nitro, thiadiazole-thioacetamide ~450 g/mol ~2.8 Nitro, thiadiazole
3f () 3-cyano-5-(trifluoromethyl)phenyl 360.33 g/mol ~4.0 Trifluoromethyl, cyano
851978-50-2 () 4-methoxybenzo[d]thiazol-2-yl ~350 g/mol ~2.2 Methoxy

Q & A

Basic: What are the optimal synthetic routes for N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, and how can reaction yields be improved?

Methodological Answer:
The synthesis of benzothiazole derivatives typically involves multi-step organic reactions, including amidation, alkylation, and cyclization. For example, similar compounds (e.g., thiazole carboxamides in ) are synthesized via coupling reactions between carboxylic acids and amines under reflux conditions using coupling agents like HATU or EDCI . To optimize yields:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing intermediates.
  • Catalyst use : Copper iodide or palladium catalysts improve cross-coupling steps (e.g., aryl halide couplings) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
    Yields for analogous compounds range from 6% to 75%, depending on steric hindrance and electronic effects .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming the benzothiazole scaffold, dimethylamino group, and ethyl substitution. For example, the ethyl group in the benzo[d]thiazole ring shows a triplet at ~1.3 ppm (CH3) and a quartet at ~2.7 ppm (CH2) in 1H NMR .
  • ESI-MS : Validates molecular weight (e.g., m/z 455.5 for a related compound in ) and detects hydrochloride salt formation via [M+H]+ and [M+Cl]- adducts .
  • HPLC : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize interactions with biological targets like kinases or GPCRs .
  • Molecular docking : Identifies key binding residues in target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .
  • Reaction path simulations : Tools like ICReDD’s path-searching algorithms reduce trial-and-error experimentation by predicting feasible synthetic routes .
    For example, modifying the ethyl group to a trifluoromethyl substituent (as in , compound 67) could enhance metabolic stability via steric and electronic tuning .

Advanced: How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?

Methodological Answer:

  • SAR studies : Replace the 6-ethyl group with halogens (e.g., Cl, F) to improve membrane permeability (see ). For instance, fluorinated analogs in (compound 67) show enhanced cellular uptake due to increased lipophilicity.
  • Dimethylamino propyl chain : Optimize length and substitution (e.g., morpholine instead of dimethylamino) to modulate solubility and target engagement .
  • Thiazole ring : Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking with aromatic residues in enzymes .

Advanced: What mechanisms underlie the compound’s antitumor or antimicrobial activity, and how can contradictory data be resolved?

Methodological Answer:

  • Antitumor activity : Likely involves topoisomerase inhibition or apoptosis induction via ROS generation. For example, benzothiazole derivatives in show IC50 values <10 µM against HeLa cells .
  • Antimicrobial activity : Disruption of bacterial membrane integrity (e.g., via thiadiazole interactions in ).
  • Resolving contradictions :
    • Dose-dependent effects : Low concentrations may promote bacterial growth, while high doses inhibit it .
    • Assay variability : Standardize protocols (e.g., broth microdilution for MIC determination) to reduce inter-lab discrepancies .

Advanced: How can researchers address low yields or impurities during large-scale synthesis?

Methodological Answer:

  • Scale-up challenges : Use flow chemistry for exothermic reactions (e.g., cyclization steps) to improve heat dissipation and safety .
  • Impurity profiling : LC-MS/MS identifies byproducts (e.g., de-ethylated analogs) for targeted purification .
  • Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity, as demonstrated for co-crystals in .

Advanced: What in vitro/in vivo models are suitable for evaluating this compound’s pharmacokinetics?

Methodological Answer:

  • In vitro :
    • Caco-2 cells : Assess intestinal permeability .
    • Microsomal stability : Use liver microsomes to predict metabolic clearance (e.g., CYP3A4/5 involvement) .
  • In vivo :
    • Rodent models : Measure bioavailability and tissue distribution via LC-MS/MS .
    • Pharmacodynamic markers : Monitor biomarkers like caspase-3 for apoptosis or TNF-α for anti-inflammatory activity .

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